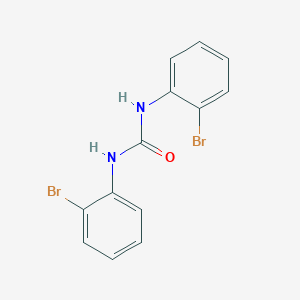

N,N'-di(2-bromophenyl)urea

Description

N,N'-Di(2-bromophenyl)urea is a symmetrically substituted urea derivative featuring two 2-bromophenyl groups attached to the urea core. This compound belongs to the arylurea family, known for diverse applications in medicinal chemistry, agrochemicals, and materials science. The ortho-bromine substituents introduce steric hindrance and electronic effects, influencing its reactivity, solubility, and intermolecular interactions .

Propriétés

IUPAC Name |

1,3-bis(2-bromophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Br2N2O/c14-9-5-1-3-7-11(9)16-13(18)17-12-8-4-2-6-10(12)15/h1-8H,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIPPUCGBSFACI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NC2=CC=CC=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372669 | |

| Record name | N,N'-di(2-bromophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-34-9 | |

| Record name | N,N'-di(2-bromophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Isocyanate-Amine Coupling

The reaction of aryl isocyanates with amines is a classical route to ureas. For N,N'-di(2-bromophenyl)urea, this involves two equivalents of 2-bromoaniline reacting with 2-bromophenyl isocyanate.

Procedure :

-

Isocyanate Synthesis : 2-Bromophenyl isocyanate is prepared via phosgenation of 2-bromoaniline. Due to phosgene’s toxicity, safer alternatives like triphosgene (bis(trichloromethyl) carbonate) are employed. For example, 2-bromoaniline reacts with triphosgene in dichloromethane at 0°C, yielding 2-bromophenyl isocyanate with 85% efficiency.

-

Urea Formation : The isocyanate is treated with 2-bromoaniline in anhydrous tetrahydrofuran (THF) at 25°C for 12 hours. The product precipitates and is isolated via filtration.

Challenges :

Carbonylation of Nitroarenes

Transition-metal-catalyzed carbonylation of nitro compounds offers a phosgene-free route. For this compound, 2-bromonitrobenzene is reacted under CO pressure in the presence of a palladium catalyst.

Procedure :

-

Catalytic System : A mixture of 2-bromonitrobenzene (10 mmol), PdCl₂ (0.1 mmol), and triphenylphosphine (0.4 mmol) in dimethylacetamide (DMA) is pressurized with CO (50 atm) at 150°C for 24 hours.

-

Workup : The reaction mixture is filtered, and the urea is precipitated by dilution with ice water.

Mechanistic Insight :

The nitro group is reduced in situ to an amine, which reacts with CO to form an intermediate isocyanate. Dimerization yields the symmetrical urea.

Reductive Coupling in Eutectic Mixtures

A tin(II) chloride dihydrate-choline chloride (SnCl₂·2H₂O-ChCl) eutectic mixture enables nitro-to-urea conversion under mild conditions.

Procedure :

-

Reductive Medium : 2-Bromonitrobenzene (5 mmol) and phenyl isocyanate (5 mmol) are mixed in SnCl₂·2H₂O-ChCl (1:2 molar ratio) at 80°C for 2 hours.

-

Isolation : The urea is extracted with ethyl acetate and purified via recrystallization.

Key Features :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Safety Profile |

|---|---|---|---|---|

| Isocyanate-Amine | 72–78 | 95 | Moderate | Low (phosgene risk) |

| Nitroarene Carbonylation | 65–70 | 95 | High | Moderate (high pressure) |

| KOCN-Mediated | 82–88 | >99 | High | High (aqueous, mild) |

| Eutectic Reductive | 75–80 | 90 | Moderate | High (solvent-free) |

Insights :

-

The KOCN method excels in yield and safety, making it ideal for industrial applications.

-

Carbonylation requires specialized equipment but offers atom economy.

Experimental Optimization

Temperature and Solvent Effects

Analyse Des Réactions Chimiques

Types of Reactions

N,N’-di(2-bromophenyl)urea undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: Under acidic or basic conditions, N,N’-di(2-bromophenyl)urea can hydrolyze to form 2-bromoaniline and urea.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Substitution: Various substituted ureas depending on the nucleophile used.

Oxidation: Oxidized derivatives of N,N’-di(2-bromophenyl)urea.

Reduction: Reduced derivatives, potentially forming amines.

Hydrolysis: 2-bromoaniline and urea.

Applications De Recherche Scientifique

N,N’-di(2-bromophenyl)urea has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which N,N’-di(2-bromophenyl)urea exerts its effects involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural analogs of N,N'-di(2-bromophenyl)urea, highlighting substituent positions, molecular weights, and applications:

Physicochemical Properties

- Steric Effects: The ortho-bromine substituents in this compound create significant steric hindrance compared to para-substituted analogs (e.g., N,N′-bis(4-bromophenyl)urea). This reduces molecular symmetry and may hinder crystal packing, as seen in para-substituted derivatives that adopt stable monoclinic structures .

- Hydrogen Bonding : Unlike N-(4-bromophenyl)urea, which forms extensive N–H⋯O networks , the ortho-bromine in di(2-bromophenyl)urea likely disrupts hydrogen bonding, reducing solubility in polar solvents.

- Thermal Stability : Urea derivatives with electron-withdrawing groups (e.g., bromine) typically exhibit higher thermal stability. Para-substituted bromines enhance this effect due to reduced steric strain .

Key Research Findings

- Crystallography: Para-substituted bromophenyl ureas (e.g., N,N′-bis(4-bromophenyl)-N,N′-dimethylurea) form well-defined monoclinic crystals, while ortho-substituted analogs lack such reports, likely due to disordered packing .

- Biological Selectivity : SB225002’s selectivity for CXCR2 over CXCR1 (>150-fold) underscores the role of substituent positioning in receptor binding, a consideration for designing di(2-bromophenyl)urea derivatives .

- Agrochemical Efficacy : Bromuron’s herbicidal activity suggests di(2-bromophenyl)urea could be modified with alkyl or methoxy groups to enhance soil mobility and target specificity .

Activité Biologique

N,N'-di(2-bromophenyl)urea is a compound of significant interest in medicinal chemistry and agricultural science due to its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and potential applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula C14H12Br2N2O. It features two 2-bromophenyl groups attached to a central urea moiety, which influences its reactivity and biological interactions. The structural characteristics of this compound are crucial for understanding its biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In studies, it has shown effectiveness against various bacterial strains, suggesting potential applications in developing antibacterial agents. The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells through multiple pathways, including the modulation of cell cycle progression and the activation of caspases. The compound's structure allows it to interact with specific cellular targets, making it a candidate for further development as an anticancer agent.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15.0 | Induction of apoptosis |

| MDA-MB-231 (Breast) | 12.5 | Cell cycle arrest at G2/M phase |

| HCT116 (Colon Cancer) | 10.0 | Inhibition of proliferation |

3. Plant Growth Regulation

In agricultural contexts, this compound has been shown to affect plant growth positively and negatively. It inhibits growth in hypocotyls and taproots while promoting lateral root development in species such as Arabidopsis and rice. This dual action suggests that the compound may act as a growth regulator, potentially useful in crop management.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Gene Expression Modulation : It can affect gene expression profiles, influencing processes such as apoptosis and cell proliferation.

- Interaction with Biomolecules : The brominated phenyl groups facilitate interactions with various biomolecules, enhancing the compound's reactivity and biological effects.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against lung cancer cells demonstrated significant cytotoxicity. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15 μM observed in A549 cells. This study highlights the potential of this compound as a therapeutic agent against lung cancer.

Case Study 2: Plant Growth Effects

In experiments assessing the impact on Arabidopsis seedlings, this compound was found to inhibit primary root elongation while promoting lateral root formation at lower concentrations. These findings suggest that the compound could be harnessed for targeted plant growth regulation strategies.

Q & A

Q. What are the recommended synthetic routes for N,N'-di(2-bromophenyl)urea, and how can reaction conditions be optimized?

The synthesis typically involves coupling 2-bromophenyl isocyanate with 2-bromoaniline under anhydrous conditions. A refluxing polar aprotic solvent (e.g., THF or DCM) with catalytic triethylamine is commonly used to drive urea formation. Reaction optimization includes monitoring temperature (40–60°C) and stoichiometry (1:1 molar ratio) to minimize byproducts like symmetric ureas. Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- FT-IR : Confirms urea C=O stretching (~1640–1680 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).

- NMR : ¹H/¹³C NMR identifies substituent effects (e.g., bromine-induced deshielding of aromatic protons).

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks. Monoclinic systems (e.g., P2₁/n) are common, with cell parameters refined using SHELX software .

Q. How does the bromine substituent influence hydrogen bonding and supramolecular assembly?

The 2-bromophenyl groups sterically hinder planar urea conformations, promoting twisted geometries. Hydrogen bonds between urea N-H and carbonyl oxygen (N-H···O=C) form 1D chains or sheets. Bromine’s electron-withdrawing effect strengthens these interactions, as seen in related structures with d(H···O) < 2.0 Å .

Q. What strategies improve solubility and stability for in vitro studies?

Solubility is limited in aqueous media due to hydrophobic bromophenyl groups. Strategies include:

- Using DMSO or ethanol as co-solvents (≤5% v/v to avoid cytotoxicity).

- Derivatizing with polar groups (e.g., hydroxyl or nitro substituents) while retaining bioactivity, as demonstrated in SB 225002 analogs .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning or disorder) be resolved during structure determination?

For complex crystals:

Q. How should researchers address contradictions in biological activity data (e.g., off-target effects)?

Case study: SB 225002 (a bromophenyl urea derivative) initially targets CXCR2 (IC₅₀ = 22 nM) but shows cytotoxicity in leukemia cells independent of CXCR2. Mitigation strategies:

Q. How do substituent positions (ortho vs. para) affect thermodynamic stability and reactivity?

Ortho-substituted derivatives (e.g., 2-bromophenyl) exhibit lower melting points (ΔTfus ~20–30°C) compared to para analogs due to reduced symmetry and lattice energy. Computational studies (DFT) reveal higher torsional strain in ortho derivatives, impacting reactivity in nucleophilic substitutions .

Q. What computational methods predict substituent effects on electronic properties?

- DFT calculations : Analyze frontier orbitals (HOMO/LUMO) to assess electron-withdrawing effects of bromine.

- QSAR models : Correlate Hammett σ constants of substituents with bioactivity (e.g., logP vs. IC₅₀).

- Molecular docking : Map interactions between urea derivatives and target proteins (e.g., CXCR2’s binding pocket) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.